Sobrerol

Description

This compound is a natural product found in Cyperus and Mangifera indica with data available.

Structure

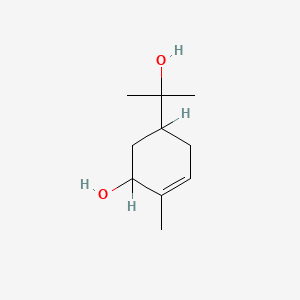

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDMTHRBGUBUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871701 | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-71-5, 42370-41-2 | |

| Record name | Sobrerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sobrerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sobrerol's Mechanism of Action in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobrerol is a mucolytic agent utilized in the management of respiratory diseases characterized by mucus hypersecretion, such as chronic bronchitis and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from a multi-faceted mechanism of action that encompasses mucolytic, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth exploration of the core mechanisms of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts in the field of respiratory medicine.

Core Mechanisms of Action

This compound, a monocyclic monoterpene derivative, exerts its pharmacological effects through several key mechanisms that collectively improve respiratory function in patients with hypersecretory airway diseases.

Mucolytic and Mucoregulatory Effects

The primary and most well-established action of this compound is its ability to modify the rheological properties of airway mucus.[2][3] In pathological conditions, respiratory mucus becomes thick and viscous, impairing mucociliary clearance and leading to airway obstruction.[2] this compound addresses this by:

-

Disrupting Mucin Glycoprotein Structure: It is proposed that this compound breaks the disulfide bonds within mucin glycoproteins, the primary structural components responsible for the gel-like consistency of mucus.[1][2] This action reduces the cross-linking and polymerization of mucin molecules, leading to a decrease in mucus viscosity and elasticity.[2]

-

Stimulating Fluid Secretion: Evidence suggests that this compound may also stimulate the secretion of serous fluids from submucosal glands.[2] This increased hydration of the mucus further contributes to its fluidification, making it less sticky and easier to expel.[2]

Enhancement of Mucociliary Clearance

By reducing mucus viscosity and elasticity, this compound significantly improves mucociliary clearance, the primary innate defense mechanism of the airways.[4][5] In vivo studies have demonstrated that this compound increases mucus production and ciliary motility, facilitating the transport of mucus out of the respiratory tract.[2][4]

Anti-inflammatory Activity

Chronic respiratory diseases are characterized by persistent airway inflammation. This compound has demonstrated anti-inflammatory properties, which may contribute to its therapeutic benefit.[6] The proposed mechanism involves the modulation of inflammatory responses and the reduction of pro-inflammatory cytokine production.[6] While the precise signaling pathways are still under investigation, this anti-inflammatory action may help to alleviate the underlying inflammation that drives mucus hypersecretion and airway damage.

Antioxidant Properties

Oxidative stress is a key pathogenic factor in many chronic respiratory diseases. This compound has been shown to possess antioxidant properties, acting as a free radical scavenger.[4] This antioxidant activity may help to protect respiratory tract cells from oxidative damage, thereby reducing inflammation and contributing to the overall therapeutic effect.

Immunomodulatory Effects

Some evidence suggests that this compound may have immunomodulatory effects, including the potential to increase the production of secretory IgA (sIgA).[4][7] sIgA is a critical component of the mucosal immune system, providing a first line of defense against pathogens. An increase in sIgA could enhance the respiratory tract's ability to combat infections, which are a common trigger for exacerbations in chronic respiratory diseases.

Quantitative Data on the Efficacy of this compound

While numerous clinical studies have investigated the efficacy of this compound, detailed quantitative data from preclinical and clinical trials are often not extensively published. The following tables summarize the available quantitative findings.

Table 1: Preclinical Data on the Effects of this compound

| Parameter Measured | Experimental Model | This compound Concentration/Dose | Quantitative Effect | Reference |

| Mucus Viscosity | In vitro / In vivo | Not specified | Reduced viscosity of tracheobronchial mucus | [2] |

| Ciliary Motility | In vivo | Not specified | Increased ciliary motility | [2] |

| Mucociliary Clearance | In vivo | Not specified | Improved mucociliary clearance | [2] |

| Secretory IgA Production | Not specified | Not specified | Increased production of secretory IgAs | [2] |

Table 2: Clinical Data on the Efficacy of this compound

| Study Population | Intervention | Duration | Key Quantitative Outcomes | Reference |

| 100 patients (12-74 years) with acute or chronic upper or lower respiratory infections | This compound syrup (260 mg) with carbocysteine capsules (375 mg) four times a day | 21 days | Significant improvement in objective and subjective clinical parameters and lung function compared to placebo (specific data not provided). | [2] |

| 30 children (10 months-12 years) with pertussis | Oral combination of clofedanol (1.62 mg/Kg/day) with this compound (3.6 mg/Kg/day) | 15 days | Significant improvement in clinical signs and lung function compared to placebo (specific data not provided). | [1] |

| Patients with acute upper respiratory infections | Combined oral and nebulized this compound | 7 days | Higher probability of disappearance of cough (OR 4.47) and nasal symptoms (OR 3.16) compared to other treatment options. | [8] |

Experimental Protocols

Detailed experimental protocols for the studies cited are often not fully described in the available literature. However, based on standard methodologies in the field, the following sections outline the likely approaches used to assess the key mechanisms of this compound.

Measurement of Mucus Viscoelasticity (Rheology)

-

Sample Collection: Sputum samples are collected from patients with respiratory diseases. For in vitro studies, mucus can be collected from cultured human bronchial epithelial cells.

-

Instrumentation: A rotational rheometer with a cone-plate or parallel-plate geometry is typically used.

-

Procedure:

-

The mucus sample is placed on the lower plate of the rheometer.

-

Oscillatory shear tests are performed by applying a sinusoidal strain or stress to the sample at varying frequencies.

-

The instrument measures the resulting stress or strain, and from this, the storage modulus (G') and loss modulus (G'') are calculated. G' represents the elastic component, and G'' represents the viscous component of the mucus.

-

A decrease in both G' and G'' after treatment with this compound would indicate a reduction in mucus viscoelasticity.

-

Assessment of Ciliary Beat Frequency (CBF)

-

Cell Culture: Human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to induce differentiation into a ciliated epithelium.

-

Instrumentation: A high-speed digital video camera attached to an inverted microscope is used.

-

Procedure:

-

The cultured cells are maintained in a chamber with controlled temperature and humidity.

-

A region of interest with actively beating cilia is selected.

-

High-speed videos (typically >100 frames per second) are recorded before and after the application of this compound.

-

The videos are analyzed using specialized software (e.g., Sisson-Ammons Video Analysis - SAVA, or custom scripts) that uses Fourier transform analysis of the changes in light intensity caused by ciliary movement to calculate the CBF in Hertz (Hz). An increase in CBF would indicate a positive effect of this compound on ciliary activity.

-

Quantification of Antioxidant Capacity

-

Assay Principle: The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to measure the antioxidant capacity of a substance. It is based on the inhibition of the oxidation of a fluorescent probe by free radicals generated by a radical initiator.

-

Procedure:

-

A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (this compound) in a multi-well plate.

-

A free radical initiator (e.g., AAPH) is added to the mixture.

-

The fluorescence decay is monitored over time using a plate reader.

-

The antioxidant capacity of this compound is quantified by comparing the protection it provides to the fluorescent probe against the protection provided by a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents.

-

Signaling Pathways and Molecular Interactions

While the direct molecular targets of this compound are not fully elucidated, its anti-inflammatory and antioxidant effects suggest an interaction with key intracellular signaling pathways that regulate inflammation and oxidative stress.

Potential Modulation of Inflammatory Signaling Pathways

Chronic inflammation in respiratory diseases is often driven by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines and other inflammatory mediators. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.

Figure 1: Hypothesized anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation

To elucidate the specific molecular targets of this compound within these inflammatory pathways, a series of in vitro experiments can be conducted.

Figure 2: Experimental workflow to investigate the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound is a valuable therapeutic agent for the management of respiratory diseases with mucus hypersecretion. Its multifaceted mechanism of action, encompassing mucolytic, anti-inflammatory, and antioxidant effects, provides a comprehensive approach to improving respiratory function. However, a deeper understanding of its molecular targets and signaling pathways is required to optimize its therapeutic use and to guide the development of novel mucoactive drugs.

Future research should focus on:

-

Quantitative in vitro and in vivo studies to precisely determine the dose-dependent effects of this compound on mucus rheology, ciliary beat frequency, and inflammatory markers.

-

Elucidation of the specific signaling pathways modulated by this compound, including the identification of its direct molecular binding partners.

-

Well-controlled clinical trials with robust quantitative endpoints to further establish the clinical efficacy of this compound in various respiratory diseases.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be realized, leading to improved outcomes for patients with chronic respiratory conditions.

References

- 1. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of frequency of ciliary beats of human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective p38 activation in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to measure and analyze ciliary beat activity: Ca2+ influx-mediated cilia mechanosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the ciliary beat frequency of the rat nasal epithelium using a high-speed digital imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Age-induced augmentation of p38 MAPK phosphorylation in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK phosphatase 1 inhibition of p38α within lung myofibroblasts is essential for spontaneous fibrosis resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Sobrerol on Mucin Glycoprotein Disulfide Bonds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobrerol is a mucolytic agent used in the treatment of respiratory diseases characterized by the hypersecretion of viscous mucus.[1][2] Its therapeutic effect is attributed to its ability to modify the rheological properties of mucus, thereby facilitating its clearance from the airways.[3] A key mechanism underlying this action is believed to be the cleavage of disulfide bonds within mucin glycoproteins, the primary structural components of mucus responsible for its gel-like consistency.[4] This technical guide provides an in-depth analysis of the current understanding of this compound's effect on mucin disulfide bonds, summarizing the available data, proposing detailed experimental protocols to further elucidate its mechanism of action, and visualizing the key pathways and workflows. While direct quantitative data on the specific interaction between this compound and mucin disulfide bonds is limited in publicly available literature, this guide synthesizes existing clinical and preclinical observations to provide a comprehensive resource for the scientific community.

Introduction: The Challenge of Mucus Hypersecretion

In numerous respiratory pathologies, including chronic obstructive pulmonary disease (COPD), bronchitis, and cystic fibrosis, the overproduction of thick, tenacious mucus obstructs airways, impairs mucociliary clearance, and creates a favorable environment for bacterial growth.[4] The viscoelastic properties of mucus are primarily determined by the concentration and degree of polymerization of mucin glycoproteins.[5] These large, heavily glycosylated proteins form a complex, cross-linked network through the formation of intermolecular and intramolecular disulfide bonds between cysteine residues in their non-glycosylated domains.[4] The integrity of these disulfide bonds is a critical determinant of mucus viscosity and elasticity.[5] Mucolytic agents aim to disrupt this network, reducing mucus viscosity and facilitating its removal.

This compound, a monoterpenoid derivative, has been clinically utilized for its mucolytic properties.[2] It is proposed to exert its effect by directly or indirectly influencing the disulfide linkages within the mucin polymer network.[4] Understanding the precise molecular interactions between this compound and mucin glycoproteins is crucial for optimizing its therapeutic use and for the development of novel mucolytic agents.

Mucin Glycoprotein Structure and the Role of Disulfide Bonds

Mucin glycoproteins are characterized by a protein backbone with densely glycosylated "mucin domains" and sparsely glycosylated N- and C-terminal regions rich in cysteine residues. These cysteine-rich domains are crucial for the polymerization of mucin monomers into oligomers and larger polymers through the formation of disulfide bonds. This extensive cross-linking is responsible for the formation of the mucus gel matrix and its characteristic viscoelastic properties.

Caption: Figure 1: Mucin Polymerization via Disulfide Bonds.

This compound's Proposed Mechanism of Action on Disulfide Bonds

The primary hypothesis for this compound's mucolytic activity is its ability to reduce mucus viscosity by cleaving the disulfide bonds within the mucin glycoprotein network.[4] This depolymerization of the mucin matrix leads to a decrease in the viscoelasticity of the mucus, making it easier to expectorate. While the precise biochemical pathway of this interaction is not fully elucidated, it is thought to involve a redox reaction where this compound acts as a reducing agent.

Caption: Figure 2: Proposed Mechanism of this compound.

Quantitative Data from Clinical and Preclinical Studies

Direct quantitative data on the percentage of disulfide bond cleavage by this compound or the resulting change in mucin polymer size is scarce in the published literature. However, several clinical studies have assessed the effect of this compound on the rheological properties of sputum, providing indirect evidence of its mucolytic activity. The findings from these studies are summarized below, though it is important to note the variability in results.

| Study Type | Number of Patients | Dosage | Key Findings | Reference |

| Randomized, Double-Blind, Crossover | 23 | 400 mg/day for 14 days | No significant advantage of this compound over placebo in reducing sputum "apparent" viscosity. A temporary reduction in sputum volume was observed. | [6][7] |

| Randomized Controlled Trial | Not Specified | Not Specified | This compound induced a better reduction of expectorated viscosity compared to N-acetylcysteine. | [5] |

| Double-Blind, Placebo-Controlled | 16 | Combination with carbocysteine | The combination favorably affected mucus rheological parameters, including "spinnability". | [8] |

| Open Label | Not Specified | 600 mg/day for 4 days | Significant increase in mucociliary transport of mucus, indicating a modification of rheological properties. | [3] |

Proposed Experimental Protocols for Investigating this compound's Effect

To rigorously quantify the effect of this compound on mucin disulfide bonds, a series of in vitro experiments are necessary. The following protocols are adapted from established methods for studying mucolytics and can be specifically applied to investigate this compound.

Rheological Analysis of Mucin Gels

Objective: To quantify the effect of this compound on the viscoelastic properties of a standardized mucin gel.

Methodology:

-

Mucin Gel Preparation: Prepare a 2% (w/v) solution of purified porcine gastric mucin (PGM) in a phosphate-buffered saline (PBS) solution. Allow the solution to hydrate overnight at 4°C to form a homogenous gel.

-

This compound Treatment: Divide the mucin gel into aliquots. Treat the experimental groups with varying concentrations of this compound (e.g., 0.1, 1, 10 mg/mL). A control group should be treated with the vehicle (PBS). Incubate all samples at 37°C for a defined period (e.g., 30, 60, 120 minutes).

-

Rheological Measurement: Perform oscillatory rheology on each sample using a cone-and-plate rheometer. Measure the storage modulus (G') and loss modulus (G'') over a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.

-

Data Analysis: Compare the G' and G'' values between the control and this compound-treated groups. A significant decrease in G' and G'' would indicate a reduction in the gel's viscoelasticity.

Quantification of Free Thiol Groups

Objective: To directly measure the cleavage of disulfide bonds by quantifying the appearance of free thiol groups.

Methodology:

-

Mucin Sample Preparation and Treatment: Prepare mucin solutions and treat with this compound as described in the rheology protocol.

-

Ellman's Reagent Assay: Use Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to quantify free thiol groups.

-

Add DTNB solution to each mucin sample.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Standard Curve: Generate a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or N-acetylcysteine).

-

Data Analysis: Calculate the concentration of free thiol groups in each sample based on the standard curve. An increase in free thiol concentration in the this compound-treated samples compared to the control would indicate disulfide bond cleavage.

Caption: Figure 3: Experimental Workflow.

Conclusion and Future Directions

The available evidence suggests that this compound's mucolytic activity is, at least in part, due to its ability to alter the rheological properties of mucus, with a proposed mechanism involving the cleavage of mucin glycoprotein disulfide bonds. However, there is a clear need for further research to provide direct, quantitative evidence of this mechanism. The experimental protocols outlined in this guide offer a framework for such investigations. Future studies should focus on:

-

Directly visualizing the effects of this compound on mucin polymer size and conformation using techniques such as size-exclusion chromatography and atomic force microscopy.

-

Investigating the stoichiometry of the reaction between this compound and mucin disulfide bonds.

-

Elucidating the precise biochemical pathway of disulfide bond cleavage by this compound, including the potential role of enzymatic co-factors.

A more detailed understanding of this compound's molecular mechanism of action will be invaluable for the rational design of more effective mucolytic therapies and for optimizing the clinical application of this established therapeutic agent.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [this compound as expectorant in patients with stable chronic respiratory tract infections. A controlled study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. No demonstrable effect of this compound as an expectorant in patients with stable chronic bronchial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the activity of the carbocysteine-sobrerol combination on mucus spinnability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Sobrerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sobrerol is a monoterpene derivative that has been utilized as a mucoactive agent for several decades, primarily in the management of respiratory conditions characterized by the hypersecretion of viscous mucus.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support further research and drug development efforts.

Pharmacokinetics

The systemic exposure and disposition of this compound have been characterized following oral and intravenous administration. The primary route of elimination is through metabolism, followed by renal excretion of its metabolites.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[3] A pharmacokinetic modeling study based on plasma concentrations from a single 300 mg oral dose in healthy volunteers determined several key absorption and distribution parameters.[4]

Distribution

This compound distributes into various tissues after absorption, with evidence suggesting accumulation in bronchial mucus, a key site of its pharmacological activity.[3] A two-compartment pharmacokinetic model has been proposed to describe its distribution and elimination kinetics.[4]

Metabolism

This compound undergoes hepatic metabolism, with two major metabolites identified in urine: hydrated carvone and glucuronidated this compound.[3] The metabolic pathways involve oxidation and conjugation reactions.

Excretion

The metabolites of this compound are primarily excreted in the urine.[3]

Table 1: Summary of this compound Pharmacokinetic Parameters (Oral Administration)

| Parameter | Value | Unit | Study Population | Reference |

| Dose | 300 | mg | Healthy Volunteers | [4] |

| Cmax | 3.77 | µg/mL | Healthy Volunteers | [4] |

| Tmax | 1 | h | Healthy Volunteers | [4] |

| Vd | 44.94 | L/h | Healthy Volunteers | [4] |

| k12 | 0.82 | h⁻¹ | Healthy Volunteers | [4] |

| k21 | 0.95 | h⁻¹ | Healthy Volunteers | [4] |

| ka | 2.40 | h⁻¹ | Healthy Volunteers | [4] |

| α | 2.08 | h⁻¹ | Healthy Volunteers | [4] |

| β | 0.26 | h⁻¹ | Healthy Volunteers | [4] |

| tlag | 0.18 | h | Healthy Volunteers | [4] |

Table 2: Plasma Concentrations of this compound after a Single 300 mg Oral Dose

| Time (h) | Plasma Concentration (µg/mL) |

| 0.25 | 1.01 |

| 0.5 | 2.82 |

| 1 | 3.77 |

| 2 | 2.02 |

| 3 | 1.41 |

| 4 | 1.05 |

| 6 | 0.63 |

| 8 | 0.37 |

| (Data from a pharmacokinetic modeling study)[4] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its mucoregulatory action, which involves multiple mechanisms to improve airway clearance.[5][6]

Mechanism of Action

This compound's multifaceted mechanism of action includes:

-

Mucus Fluidification: It reduces the viscosity of thick, tenacious mucus, making it easier to expectorate.[5]

-

Improved Mucociliary Clearance: this compound enhances the transport of mucus by increasing ciliary beat frequency and coordinating ciliary movement.[5][7]

-

Antioxidant Activity: It exhibits free radical scavenging properties, which may help to reduce oxidative stress in the airways.[5]

-

Increased Secretory IgA (sIgA) Production: this compound may enhance local immunity in the respiratory tract by increasing the levels of sIgA.[5]

Figure 1: Proposed Mechanism of Action of this compound.

Experimental Protocols

Pharmacokinetic Analysis

Protocol for Quantification of this compound in Biological Fluids (Serum, Urine, Bronchial Mucus)

This protocol is based on the mass fragmentographic analysis method described in a study of this compound pharmacokinetics in patients with chronic bronchitis.[3]

-

Sample Collection: Collect blood, urine, and sputum samples at predetermined time points following this compound administration.

-

Sample Preparation:

-

Serum/Plasma: To 1 mL of serum or plasma, add an internal standard. Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness under a stream of nitrogen.

-

Urine: Dilute an aliquot of the urine sample with buffer. For the determination of total this compound (free and glucuronidated), incubate the sample with β-glucuronidase. Proceed with extraction as described for serum.

-

Bronchial Mucus: Homogenize the sputum sample. Perform extraction as described for serum.

-

-

Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., a silylating agent) to improve the chromatographic properties of this compound and its metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for the separation of terpenes.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient to ensure separation of this compound, hydrated carvone, and the internal standard.

-

Mass Spectrometry: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the derivatized analytes.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. Calculate the concentration of this compound and its metabolites in the unknown samples by comparing their peak area ratios to the internal standard with the calibration curve.

Figure 2: Experimental Workflow for this compound Quantification.

Pharmacodynamic Assessment

Protocol for Evaluation of Mucociliary Transport using the Frog Palate Model

This ex vivo model provides a functional assessment of the effect of this compound on mucus transportability.[7][8]

-

Preparation of the Frog Palate:

-

Euthanize a frog and carefully excise the upper palate.

-

Mount the palate on a suitable holder in a humidified chamber to maintain tissue viability.

-

-

Mucus Sample Collection: Collect sputum samples from patients before and after treatment with this compound.

-

Measurement of Mucus Transport Velocity:

-

Place a small amount of the patient's mucus sample on the ciliated epithelium of the frog palate.

-

Observe the movement of the mucus under a dissecting microscope with a calibrated eyepiece.

-

Measure the time it takes for the mucus to travel a predefined distance.

-

Calculate the mucus transport velocity (mm/min).

-

-

Data Analysis: Compare the mucus transport velocity of samples collected before and after this compound treatment to assess the drug's effect on mucociliary clearance.

Protocol for Assessing Sputum Viscoelasticity using Cone-Plate Rheometry

This method quantifies the effect of this compound on the rheological properties of sputum.[2][9]

-

Sputum Collection: Collect sputum samples from patients with chronic bronchitis before and after treatment with this compound.

-

Sample Preparation: Allow the sputum sample to equilibrate to the measurement temperature (e.g., 37°C).

-

Rheological Measurement:

-

Instrumentation: A cone-plate rheometer.

-

Procedure: Place a defined volume of the sputum sample on the lower plate of the rheometer. Lower the cone to the appropriate gap setting.

-

Oscillatory Shear Tests: Apply a small-amplitude oscillatory shear to the sample over a range of frequencies.

-

Data Acquisition: Measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component of the sputum. The complex viscosity (η*) can also be determined.

-

-

Data Analysis: Compare the rheological parameters (G', G'', η*) of sputum samples collected before and after this compound treatment to quantify the drug's mucolytic effect.

Conclusion

This compound demonstrates favorable pharmacokinetic properties with rapid oral absorption and a multifaceted pharmacodynamic profile that promotes airway clearance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel mucoactive agents. Further research focusing on establishing a definitive pharmacokinetic/pharmacodynamic relationship and exploring its full therapeutic potential in various respiratory diseases is warranted.

References

- 1. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound in chronic bronchitis. Comparison of serum and bronchial mucus levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of Oral Sustained-Release Pellets by Modeling and Simulation Approach to Improve Compliance for Repurposing this compound [mdpi.com]

- 5. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Studying Mucociliary Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]

Sobrerol's Role in Improving Mucociliary Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobrerol, a monoterpene-derived mucolytic agent, has been utilized in clinical practice for its role in managing respiratory conditions characterized by hypersecretion of viscous mucus. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in improving mucociliary clearance. It delves into the effects of this compound on the key components of the mucociliary escalator: ciliary activity, mucus properties, and airway surface liquid hydration. This document summarizes the available quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the putative signaling pathways involved.

Introduction

Mucociliary clearance is a primary innate defense mechanism of the respiratory tract, responsible for trapping and removing inhaled particles, pathogens, and cellular debris. This process relies on the coordinated action of three critical elements: the beating of cilia on the airway epithelium, the rheological properties of the mucus layer, and the hydration of the airway surface, maintained by the airway surface liquid (ASL). Impairment of any of these components can lead to mucus stasis, chronic infection, and inflammation, as seen in respiratory diseases like chronic bronchitis and cystic fibrosis.

This compound is a mucoactive drug that has been shown to enhance mucociliary clearance.[1][2] Its therapeutic effects are attributed to its multifactorial action on the mucociliary escalator.[2][3] This guide will explore the molecular and physiological basis of this compound's efficacy.

Mechanism of Action

This compound's primary role in improving mucociliary clearance is believed to be a combination of its effects on mucus viscosity, ciliary function, and potentially, airway hydration.

Mucolytic and Mucoregulatory Effects

This compound is proposed to exert its mucolytic effects through two main mechanisms:

-

Reduction of Mucus Viscoelasticity: One of the key actions of this compound is its ability to reduce the viscosity and elasticity of airway mucus.[2][4] This is thought to occur through the disruption of disulfide bonds within the mucin glycoproteins that form the structural backbone of mucus.[4] By breaking these bonds, this compound reduces the cross-linking and polymerization of mucin molecules, leading to a less viscous and more easily transportable mucus gel.[4]

-

Stimulation of Serous Fluid Secretion: this compound may also stimulate the secretion of serous fluids from the submucosal glands.[4] This increases the water content of the mucus, further reducing its viscosity and aiding in its clearance.[4]

Effects on Ciliary Activity

In vivo studies have indicated that this compound can increase ciliary motility, which would directly contribute to an enhanced rate of mucociliary transport.[2][3] The precise signaling pathways through which this compound stimulates ciliary beat frequency (CBF) are not yet fully elucidated but are thought to involve intracellular second messengers that are known to regulate ciliary function.

Signaling Pathways

The regulation of mucociliary clearance is a complex process involving multiple intracellular signaling pathways. While direct evidence for this compound's interaction with these pathways is still emerging, its observed effects on ciliary activity and ion transport suggest the involvement of the following key signaling cascades.

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathway

The cAMP/PKA pathway is a well-established regulator of ciliary beat frequency. Activation of this pathway leads to the phosphorylation of proteins involved in ciliary motion, resulting in an increased CBF. It is hypothesized that this compound may directly or indirectly lead to an increase in intracellular cAMP levels in ciliated epithelial cells.

Hypothesized cAMP/PKA signaling pathway for this compound-induced increase in CBF.

Intracellular Calcium (Ca²⁺) and Protein Kinase C (PKC) Pathway

Increases in intracellular calcium concentration are also known to stimulate CBF, often through the activation of protein kinase C. It is plausible that this compound could induce a rise in intracellular Ca²⁺, either by promoting influx from the extracellular space or by stimulating its release from intracellular stores.

Hypothesized Ca²⁺/PKC signaling pathway for this compound-induced increase in CBF.

Quantitative Data

The following tables summarize the available quantitative data from studies investigating the effects of this compound on mucociliary clearance parameters. It is important to note that much of the existing literature is qualitative or semi-quantitative, and further research is needed to provide more precise dose-response data.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Mucociliary Transport Velocity | Frog Palate | Mucus from patients with chronic bronchial inflammatory diseases treated with this compound (600 mg/day for 4 days) | Significant increase in the relative ratio of mucociliary transport of mucus | Allegra et al., 1981[1] |

| Mucus "Spinnability" | Patients with chronic obstructive lung disease | Carbocysteine-Sobrerol combination for 10 days | Favorable effect on mucus spinnability and other rheological parameters | Olivieri et al., 1988 |

Experimental Protocols

This section details the methodologies used in key experiments cited in the literature to assess the effects of this compound on mucociliary clearance.

Measurement of Mucociliary Transport Velocity (Frog Palate Model)

-

Objective: To assess the effect of this compound on the transportability of mucus.

-

Methodology:

-

Mucus samples are obtained from patients with chronic bronchial inflammatory diseases before and after treatment with this compound.

-

The palate of a freshly sacrificed frog is dissected and mounted horizontally.

-

A small sample of the patient's mucus is placed on the ciliated epithelium of the frog palate.

-

The time taken for the mucus to travel a set distance is measured under a microscope with a calibrated eyepiece.

-

The mucociliary transport velocity is calculated (mm/min).

-

The relative ratio of transport velocity before and after treatment is determined to assess the effect of this compound.[1]

-

-

Diagram of Experimental Workflow:

Workflow for assessing this compound's effect on mucus transport using the frog palate model.

Measurement of Ciliary Beat Frequency (CBF)

-

Objective: To quantify the effect of this compound on the beating frequency of cilia.

-

Methodology (General Protocol):

-

Human bronchial epithelial cells are cultured at an air-liquid interface to achieve differentiation into a ciliated epithelium.

-

The cell culture is placed on a heated microscope stage maintained at 37°C.

-

A high-speed digital video camera is used to record the movement of the cilia.

-

The recorded videos are analyzed using specialized software that employs Fourier transform analysis of the light intensity fluctuations caused by the beating cilia to determine the CBF in Hertz (Hz).

-

Baseline CBF is measured before the addition of this compound.

-

This compound is added to the culture medium at various concentrations, and CBF is measured at different time points to determine the dose-response and time-course of the effect.

-

-

Diagram of Experimental Workflow:

General workflow for measuring the effect of this compound on ciliary beat frequency.

Conclusion and Future Directions

The available evidence suggests that this compound improves mucociliary clearance through a combination of mucolytic and ciliary-stimulatory effects. However, there is a clear need for more rigorous quantitative studies to fully elucidate its mechanism of action. Future research should focus on:

-

Conducting dose-response studies to quantify the effects of this compound on ciliary beat frequency, mucus viscoelasticity, and airway surface liquid height using modern in vitro and ex vivo models of the human airway epithelium.

-

Utilizing techniques such as patch-clamping and fluorescence imaging to directly investigate the effects of this compound on ion channel activity and intracellular signaling pathways (cAMP/PKA and Ca²⁺/PKC) in airway epithelial cells.

-

Performing well-controlled clinical trials with robust endpoints to correlate the in vitro findings with clinical efficacy in patients with muco-obstructive lung diseases.

A deeper understanding of this compound's molecular and cellular mechanisms will not only solidify its place in respiratory medicine but also pave the way for the development of more targeted and effective mucoactive therapies.

References

- 1. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Sobrerol's Impact on Mucus Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sobrerol is a well-established mucoactive agent utilized in the management of respiratory conditions characterized by the hypersecretion of viscous mucus. This technical guide provides an in-depth analysis of the biological activity of this compound with a specific focus on its effects on mucus production. It consolidates available quantitative data, details experimental methodologies from key studies, and elucidates the current understanding of its mechanism of action, including relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the respiratory field.

Introduction

Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), chronic bronchitis, and cystic fibrosis. These conditions lead to airway obstruction, recurrent infections, and a decline in lung function. Mucoactive agents, such as this compound, aim to alleviate these symptoms by altering the properties of airway mucus, thereby facilitating its removal. This compound, a monoterpene derivative, has been in clinical use for its mucolytic and mucoregulatory properties. This guide delves into the scientific evidence underpinning its therapeutic effects on mucus production.

Mechanism of Action

This compound exerts its effects on mucus through a multi-faceted mechanism, primarily targeting the viscoelastic properties of the mucus gel and enhancing its clearance from the airways.

2.1. Mucolytic and Mucoregulatory Effects

The primary mechanism attributed to this compound is its ability to reduce the viscosity and elasticity of bronchial mucus.[1][2][3] This is thought to occur through two main actions:

-

Disruption of Mucin Glycoprotein Polymers: One of the key hypotheses is that this compound acts by breaking the disulfide bonds that cross-link mucin glycoproteins. These bonds are crucial for the polymeric structure and gel-like consistency of mucus. By disrupting these bonds, this compound is believed to depolymerize the mucin network, leading to a reduction in mucus viscosity and elasticity.

-

Stimulation of Serous Fluid Secretion: Evidence suggests that this compound may also stimulate the secretion of lower-viscosity serous fluid from the submucosal glands. This increased fluid production helps to hydrate the mucus layer, further reducing its viscosity and facilitating its transport.

2.2. Enhancement of Mucociliary Clearance

By fluidifying the mucus, this compound significantly improves mucociliary clearance.[1][2] This is a critical function of the respiratory tract's defense mechanism, responsible for trapping and removing inhaled particles and pathogens. Studies have shown that treatment with this compound leads to an increase in mucociliary transport velocity.[1] This effect is a direct consequence of the reduced mucus viscosity, which allows the cilia to beat more effectively and propel the mucus layer towards the pharynx. Some evidence also suggests that this compound may directly increase ciliary motility.[2][3]

Quantitative Data on the Effects of this compound

While many studies describe the qualitative effects of this compound, specific quantitative data is essential for a thorough understanding of its potency and efficacy. The following tables summarize the available quantitative findings from preclinical and clinical studies.

Table 1: Effect of this compound on Mucus Rheology

| Parameter | Study Type | Model/Patient Population | Treatment | Key Finding | Reference |

| Mucus Viscosity | Pediatric RCT | Children with acute respiratory diseases | This compound granules (100 mg, 3 times/day for 3 days) | Induced a better reduction of expectorated viscosity compared to N-acetylcysteine. | [2] |

| Mucus Viscoelasticity | Clinical Trial | Patients with chronic obstructive lung disease | Carbocysteine-Sobrerol combination (10 days) | Favourably affected all the most important rheological parameters of mucus, including spinnability. | [4] |

Table 2: Effect of this compound on Mucociliary Clearance

| Parameter | Study Type | Model/Patient Population | Treatment | Key Finding | Reference |

| Mucociliary Transport Velocity | In vivo | Patients with chronic bronchial inflammatory diseases | This compound (600 mg/day for 4 days) | Significant increase in the relative ratio of mucociliary transport of mucus. | [1] |

Signaling Pathways in Mucus Regulation and Potential Involvement of this compound

The regulation of mucus production, particularly the expression of mucin genes like MUC5AC and MUC5B, is controlled by complex intracellular signaling pathways. While the direct interaction of this compound with these pathways is not yet fully elucidated, understanding the general mechanisms of mucin gene regulation provides a framework for future research into this compound's molecular targets.

Inflammatory mediators, bacteria, and viruses can activate cell surface receptors, such as Toll-like receptors (TLRs) and the Epidermal Growth Factor Receptor (EGFR), on airway epithelial cells.[5][6] This activation triggers downstream signaling cascades, prominently involving Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38, and the transcription factor Nuclear Factor-kappa B (NF-κB).[4][7] These pathways converge in the nucleus to regulate the transcription of mucin genes.[5][6]

Given this compound's observed effects on mucus production, it is plausible that it may modulate one or more of these signaling pathways. For instance, it could potentially interfere with the activation of EGFR or inhibit the downstream MAPK and NF-κB signaling, thereby reducing mucin gene expression. Further research is required to investigate these potential molecular mechanisms.

Below is a generalized diagram of a key signaling pathway involved in mucin gene expression.

Caption: A generalized signaling pathway for mucin gene regulation.

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the effects of this compound on mucus properties.

5.1. Measurement of Mucus Rheology (Viscoelasticity)

The viscoelastic properties of sputum are critical indicators of its clearability. Rotational rheometers are commonly used to perform these measurements.[8][9]

-

Sample Collection and Preparation: Sputum samples are collected from patients, often through spontaneous expectoration or induction. To ensure homogeneity, samples may be gently mixed.[8] It is crucial to handle samples promptly to avoid degradation.

-

Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry is used.[8]

-

Measurement Procedure: A small volume of the sputum sample is placed between the plates. Oscillatory shear tests are then performed. This involves applying a small, oscillating strain to the sample at a specific frequency (e.g., 1 Hz) and measuring the resulting stress.[8]

-

Data Analysis: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated. The complex viscosity (η*) and tan δ (G''/G') are also determined to characterize the overall viscoelastic behavior of the mucus.[8]

Caption: Experimental workflow for mucus rheology measurement.

5.2. Measurement of Mucociliary Transport Velocity

The frog palate model is a classic ex vivo method used to assess the transportability of mucus samples.[1]

-

Preparation of the Frog Palate: The upper palate of a frog is excised and placed in a humidified chamber.

-

Sample Application: A small sample of the patient's mucus is placed on the ciliated epithelium of the frog palate.

-

Measurement of Transport Velocity: The time it takes for the mucus sample to travel a defined distance across the palate is measured using a microscope with a calibrated eyepiece.

-

Data Analysis: The mucociliary transport velocity is calculated in mm/min. This can be compared to the transport velocity of the frog's own mucus to determine a relative transport rate.

5.3. In Vitro Assessment of Ciliary Beat Frequency (CBF)

The effect of this compound on the frequency of ciliary beating can be assessed using in vitro cultures of human bronchial epithelial cells.[10][11]

-

Cell Culture: Human bronchial epithelial cells are cultured on a permeable support to form a differentiated, ciliated epithelium.

-

Treatment: The cultured cells are exposed to this compound at various concentrations.

-

CBF Measurement: Ciliary beat frequency is measured using a high-speed digital video camera attached to a microscope. The video recordings are then analyzed using specialized software to determine the frequency of ciliary beating in Hertz (Hz).

-

Data Analysis: The CBF of this compound-treated cells is compared to that of untreated control cells to determine the effect of the compound.

Conclusion

This compound is a mucoactive agent with a well-documented ability to improve the rheological properties of airway mucus and enhance mucociliary clearance. Its mechanisms of action, including the disruption of mucin polymers and stimulation of serous fluid secretion, contribute to its clinical efficacy in patients with hypersecretory respiratory diseases. While the existing data provides a strong rationale for its use, further research is warranted to fully elucidate the specific signaling pathways through which this compound exerts its effects on mucin gene expression and mucus production. More extensive clinical trials with detailed reporting of quantitative outcomes will further solidify the evidence base for this important therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound on mucus production, serving as a valuable resource for the scientific and drug development communities.

References

- 1. Action of this compound on mucociliary transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of Airway Mucin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of airway mucin gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugfuture.com [drugfuture.com]

- 10. Influence of reproterol on ciliary beat frequency of human bronchial epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lung ciliary beat frequency analysis | Newcells Biotech [newcellsbiotech.co.uk]

The Discovery and Enduring Therapeutic Relevance of Sobrerol: A Technical Guide

Foreword

For well over a century, Sobrerol has maintained a significant, albeit often understated, role in the management of respiratory ailments characterized by mucus hypersecretion. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific underpinnings of this intriguing terpene derivative. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound's journey from a natural product isolate to a clinically utilized mucolytic agent. This document delves into its initial discovery, the evolution of its synthesis, the elucidation of its multifaceted mechanism of action, and a review of key clinical findings, with a focus on quantitative data and detailed experimental methodologies.

Discovery and Initial Characterization

The discovery of this compound is credited to the Italian chemist Ascanio Sobrero in 1851.[1] Sobrero, also known for the synthesis of nitroglycerin, isolated this novel compound as a product of the oxidation of terpenes found in turpentine oil.[1] His early work laid the foundation for understanding this unique molecule, which he named in his honor.

The Genesis of this compound: From Turpentine to a Crystalline Entity

Initially, the process of isolating this compound was intrinsically linked to the oxidative transformation of α-pinene, a primary constituent of turpentine. While the precise, detailed experimental protocol from Sobrero's original 1851 publication remains elusive in readily available contemporary scientific literature, the foundational principle involved the controlled oxidation of turpentine oil, likely through exposure to air and sunlight, followed by purification of the resulting crystalline product. This early work was crucial in distinguishing this compound from other terpene derivatives and establishing its fundamental chemical identity.

Historical Development of Synthesis

The journey from isolating this compound from a natural source to developing efficient and scalable synthetic methods has been a gradual process, driven by the need for a pure and consistent supply for pharmaceutical use.

Early Synthetic Approaches

Following its discovery, various laboratory-scale methods for the synthesis of this compound were explored. These early approaches often involved the oxidation of α-pinene using a variety of oxidizing agents. However, these methods were often hampered by low yields and the formation of multiple byproducts, making the purification of this compound a significant challenge.

Modern Industrial Synthesis: A Detailed Experimental Protocol

The advent of modern organic chemistry has led to the development of a more efficient and controlled synthesis of this compound, primarily through the epoxidation of α-pinene followed by hydrolysis. The following protocol outlines a representative industrial-scale synthesis.

Experimental Protocol: Synthesis of this compound from α-Pinene Oxide

Objective: To synthesize this compound via the hydrolysis of α-pinene oxide.

Materials:

-

α-Pinene oxide

-

Deionized water

-

Carbon dioxide (gas)

-

Petroleum ether

-

Stainless steel reactor with stirring and cooling capabilities

-

Centrifuge

-

Vacuum oven

Procedure:

-

Preparation of Carbonated Water: 50 liters of deionized water are charged into a 100-liter stainless steel reactor. Carbon dioxide gas is bubbled through the water until a pH of 3.5 is achieved.

-

Reaction Initiation: The temperature of the carbonated water is adjusted to 36°C. 50 kg of α-pinene oxide is then rapidly introduced into the reactor with continuous stirring.

-

Exothermic Reaction and Crystallization: An exothermic reaction occurs, causing the temperature to rise to approximately 95°C. As the reaction proceeds, this compound crystallizes and separates out as a white crystalline mass.

-

Cooling and Isolation: The reaction mixture is then cooled to 15°C using an external cooling system. The crystalline this compound is isolated from the mother liquor by centrifugation.

-

Washing and Drying: The isolated crystalline product is washed with a small amount of petroleum ether to remove any residual oily impurities. The purified this compound is then dried in a vacuum oven at 30°C for 12 hours.

Expected Yield: This process typically results in a yield of over 80% of the theoretical yield of pure d,l-Sobrerol.

Workflow Diagram: Industrial Synthesis of this compound

Caption: Workflow for the industrial synthesis of this compound from α-pinene oxide.

Historical Development of the Understanding of the Mechanism of Action

The understanding of this compound's mechanism of action has evolved significantly from its initial empirical use as a treatment for respiratory ailments to the current recognition of its multifaceted pharmacological activities.

Early Recognition as a Mucolytic Agent

For much of its history, this compound was primarily classified as a mucolytic agent. Clinical observations in the mid-20th century noted its ability to reduce the viscosity of sputum and facilitate its expectoration in patients with chronic bronchitis and other respiratory diseases. This effect was attributed to its ability to break down the complex structure of mucus.

Elucidation of Secretolytic and Mucoregulatory Properties

Later research in the 1970s and 1980s began to paint a more nuanced picture of this compound's action. Studies revealed that beyond simply breaking down existing mucus, this compound also influences the secretion of mucus. It was found to increase the production of serous, less viscous bronchial secretions, effectively diluting the thick, tenacious mucus characteristic of respiratory diseases. This secretolytic effect, combined with its mucolytic properties, led to its classification as a mucoregulatory agent.

Discovery of Antioxidant and Anti-inflammatory Effects

More recent investigations have uncovered additional mechanisms that contribute to this compound's therapeutic benefits. It has been shown to possess antioxidant properties, which are crucial in mitigating the oxidative stress associated with chronic inflammatory respiratory diseases. Furthermore, evidence suggests that this compound may have anti-inflammatory effects, further contributing to its efficacy in managing conditions like chronic bronchitis and COPD.

Impact on Mucociliary Clearance and Immune Response

A key aspect of this compound's efficacy is its ability to enhance mucociliary clearance.[2][3] By reducing mucus viscosity and increasing ciliary beat frequency, this compound facilitates the removal of trapped particles and pathogens from the respiratory tract.[3] Additionally, some studies suggest that this compound can modulate the local immune response in the airways, for instance, by increasing the levels of secretory IgA, which plays a vital role in mucosal defense.[2][3]

Signaling Pathway: Multifaceted Mechanism of Action of this compound

Caption: The multifaceted mechanism of action of this compound.

Historical Clinical Data and Pharmaceutical Formulations

The clinical use of this compound dates back several decades, with numerous studies conducted, particularly in the 1970s and 1980s, to evaluate its efficacy and safety.[2] These studies were instrumental in establishing its role in the treatment of acute and chronic respiratory diseases.

Quantitative Data from Early Clinical Trials

The following tables summarize key quantitative data from early clinical trials of this compound. It is important to note that methodologies and reporting standards from this era may differ from current practices.

Table 1: Efficacy of this compound in Patients with Chronic Bronchitis

| Study (Year) | Dosage | Duration | Key Efficacy Parameter | Result |

| Braga et al. (1983) | 600 mg/day (oral) | 4 days | Mucociliary transport velocity | Significant increase in transport velocity of mucus samples from treated patients.[4] |

| Medici et al. (1985) | 400 mg/day | 14 days | Sputum "apparent" viscosity | No significant difference compared to placebo.[5] |

| Anonymous (1982) | 400 mg/day | 14 days | Sputum volume | Temporary reduction in sputum volume (p < 0.05) on day 4.[6] |

Table 2: Pharmacokinetic Properties of this compound (Early Studies)

| Study (Year) | Administration Route | Key Pharmacokinetic Parameter | Finding |

| Braga et al. (1983) | Oral and Intravenous | Concentration in bronchial mucus | Accumulation of this compound in bronchial mucus was observed.[4] |

| Shukla (1986) | Not specified | Major Metabolite | Hydrated carvone identified as a major metabolite.[7] |

Table 3: Safety Profile of this compound (Early Studies)

| Study (Year) | Dosage | Adverse Events | LD50 (Animal Model) |

| Review by Braga et al. (1987) | Various | Excellent tolerability and very low toxicity reported in numerous studies.[8] | Not specified in the review. |

| Medici et al. (1985) | 400 mg/day | No significant side effects reported compared to placebo.[5] | Not applicable. |

Development of Pharmaceutical Formulations

The clinical utility of this compound has been enhanced by the development of various pharmaceutical formulations, which have been available since the early 1970s.[3]

-

Oral Formulations:

-

Granules for Oral Solution: This formulation allows for easy administration, particularly for patients who have difficulty swallowing tablets.

-

Syrup: A liquid formulation that is well-suited for pediatric and geriatric populations.

-

-

Inhalation Formulations:

-

Nebulizer Solution: This formulation delivers this compound directly to the respiratory tract, allowing for a localized effect and potentially faster onset of action.

-

-

Other Formulations:

-

Suppositories: This formulation provides an alternative route of administration when oral intake is not feasible.

-

The availability of these different formulations has allowed for tailored therapeutic approaches to meet the needs of a diverse patient population.

Conclusion

From its initial discovery as a natural product derivative to its current status as a multifaceted mucoregulatory agent, this compound has a rich and compelling history. While the precise details of Sobrero's original isolation method may be lost to time, the evolution of its synthesis and the progressive elucidation of its complex mechanism of action underscore the enduring scientific interest in this compound. The historical clinical data, despite some inconsistencies, laid the groundwork for its long-standing use in treating respiratory diseases. For contemporary researchers and drug development professionals, the story of this compound serves as a powerful reminder of the therapeutic potential that can be unlocked from natural sources and the importance of continued scientific inquiry to fully understand and optimize the clinical application of established medicines. Further research into its anti-inflammatory and immunomodulatory properties may yet reveal new therapeutic avenues for this venerable molecule.

References

- 1. Annali di chimica applicata alla medicina cioè alla farmacia, alla ... - Google Books [books.google.com]

- 2. grokipedia.com [grokipedia.com]

- 3. sipmel.it [sipmel.it]

- 4. nobelprize.org [nobelprize.org]

- 5. Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine - Arabian Journal of Chemistry [arabjchem.org]

- 6. indice articoli del fasc.: Annali di chimica applicata alla medicina cioè alla farmacia, alla tossicologia, all'igiene, alla fisiologia, alla patologia e alla terapeutica (1854 feb, Serie 3, Volume 18, Fascicolo 2) [emeroteca.braidense.it]

- 7. Micro- and macrorheology of mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annali di chimica applicata alla medicina cioè alla farmacia, alla ... - Google ブックス [books.google.co.jp]

Sobrerol: An In-depth Technical Guide on its Antioxidant and Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sobrerol, a monoterpene derivative, has a long-standing history in clinical use, primarily as a mucolytic agent for respiratory disorders.[1][2][3][4][5][6][7][8][9][10] Beyond its effects on mucus viscosity, a growing body of evidence highlights its significant antioxidant and anti-inflammatory properties.[1][3][5][6][9] This technical guide provides a comprehensive overview of the known and putative molecular pathways underlying these effects, presenting available quantitative data and detailed experimental methodologies to support further research and development.

Antioxidant Pathway: Direct Radical Scavenging

The primary antioxidant mechanism of this compound identified to date is its capacity to act as a direct scavenger of free radicals.[1][3][5][6][9] This has been demonstrated through sophisticated techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.

Mechanism of Action

This compound's chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to neutralize highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This action converts the damaging free radicals into more stable, non-toxic molecules, thereby mitigating oxidative stress at a fundamental level.

Quantitative Data: Hydroxyl Radical Scavenging Activity

A key study utilizing Electron Paramagnetic Resonance (EPR) spectroscopy has provided quantitative evidence of this compound's radical scavenging capabilities.

| Parameter | Value | Experimental System |

| Effective Concentration Range | 2.5 to 20 µg/mL | Electron Paramagnetic Resonance (EPR) spectroscopy targeting hydroxyl radicals.[1] |

This table summarizes the available quantitative data on the antioxidant activity of this compound.

Experimental Protocol: Electron Paramagnetic Resonance (EPR) for Hydroxyl Radical Scavenging

The following provides a detailed methodology for assessing the hydroxyl radical scavenging activity of this compound using EPR, based on established spin trapping techniques.

Objective: To quantify the hydroxyl radical scavenging capacity of this compound.

Materials:

-

This compound

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

-

Fenton's reagent (e.g., FeSO₄ and H₂O₂) to generate hydroxyl radicals

-

Phosphate buffer (pH 7.4)

-

EPR spectrometer

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., phosphate buffer).

-

Reaction Mixture: In an EPR-compatible capillary tube, combine the following in order:

-

Phosphate buffer (pH 7.4)

-

DMPO solution

-

Varying concentrations of this compound solution (e.g., 2.5, 5, 10, 20 µg/mL).

-

FeSO₄ solution

-

-

Initiation of Radical Generation: Add H₂O₂ to the mixture to initiate the Fenton reaction, which produces hydroxyl radicals.

-

EPR Measurement: Immediately place the capillary tube into the EPR spectrometer cavity and record the spectrum. The hydroxyl radicals are trapped by DMPO, forming a stable DMPO-OH adduct, which produces a characteristic EPR signal.

-

Data Analysis: The intensity of the DMPO-OH signal is proportional to the concentration of hydroxyl radicals. The reduction in signal intensity in the presence of this compound, compared to a control without this compound, indicates its scavenging activity. The percentage of inhibition can be calculated for each concentration of this compound.

Anti-inflammatory Pathways: Current Understanding and Hypothesized Mechanisms

While the anti-inflammatory effects of this compound are acknowledged, the precise molecular pathways are not yet fully elucidated in published literature.[3][9] However, based on the known mechanisms of other anti-inflammatory compounds and the general inflammatory cascade, we can propose several putative pathways that warrant further investigation. It is known that this compound can reduce the production of pro-inflammatory cytokines, which is a key outcome of these pathways.[3]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Hypothesized Mechanism of this compound: this compound may inhibit the NF-κB pathway by:

-

Preventing the degradation of IκB.

-

Inhibiting the phosphorylation and nuclear translocation of the p65 subunit.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).

Hypothesized Mechanism of this compound: As an antioxidant, this compound could indirectly activate the Nrf2 pathway by modulating the cellular redox state, or it may directly interact with Keap1, promoting Nrf2 release and subsequent transcription of protective genes.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate a wide range of cellular processes, including inflammation. Activation of p38 and JNK, in particular, is strongly associated with the production of pro-inflammatory cytokines.

Hypothesized Mechanism of this compound: this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation, and thus the activation, of key MAPK proteins like p38 and JNK.

Summary of Potential Anti-inflammatory Effects

| Target Pathway | Potential Effect of this compound | Downstream Consequences |

| NF-κB | Inhibition of IκB degradation and/or p65 nuclear translocation. | Decreased expression of TNF-α, IL-6, IL-1β, iNOS, and COX-2. |

| Nrf2 | Activation and nuclear translocation of Nrf2. | Increased expression of antioxidant enzymes like HO-1. |

| MAPK | Inhibition of p38 and/or JNK phosphorylation. | Reduced activation of pro-inflammatory transcription factors and cytokine production. |

This table summarizes the hypothesized anti-inflammatory mechanisms of this compound that require further experimental validation.

Future Directions and Conclusion

The existing evidence strongly supports this compound's role as a potent antioxidant through direct radical scavenging. While its anti-inflammatory properties are clinically recognized, the underlying molecular mechanisms remain an area ripe for investigation. Future research should focus on:

-